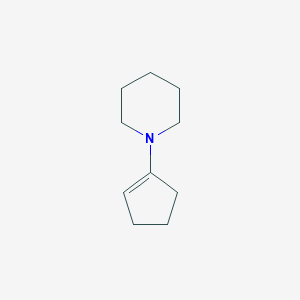

Piperidine, 1-(1-cyclopenten-1-yl)-

Description

Enamines as Key Nucleophilic Intermediates in Organic Synthesis

The nucleophilicity of enamines arises from the electron-donating nature of the nitrogen atom's lone pair, which delocalizes into the double bond. This creates a resonance structure with a negative charge on the α-carbon, making it a powerful nucleophilic center. chemistrysteps.commasterorganicchemistry.com This enhanced nucleophilicity allows enamines to react with a wide range of electrophiles, including alkyl halides, acyl halides, and α,β-unsaturated carbonyl compounds. wikipedia.orgmakingmolecules.comwikipedia.org Unlike enolates, which require strong bases for their formation, enamines can be generated under milder, neutral conditions, thus minimizing side reactions like polyalkylation. chemistrysteps.comorgoreview.com

The general reactivity of enamines can be summarized as follows:

Alkylation: Enamines react with alkyl halides in an SN2 fashion to form α-alkylated carbonyl compounds after hydrolysis. wikipedia.orgmakingmolecules.comorganicchemistrytutor.com

Acylation: Reaction with acyl halides leads to the formation of 1,3-dicarbonyl compounds. wikipedia.org

Michael Addition: Enamines readily undergo conjugate addition to α,β-unsaturated carbonyl compounds, a reaction known as the Stork enamine synthesis. fiveable.memasterorganicchemistry.comwikipedia.org

The Role of Cyclic Enamines in Modern Synthetic Methodologies: Focus on 1-(1-Cyclopenten-1-yl)piperidine

Cyclic enamines, such as 1-(1-cyclopenten-1-yl)piperidine, are particularly valuable in organic synthesis. umn.edursc.org The cyclic structure often imparts greater stability and can influence the stereochemical outcome of reactions. 1-(1-Cyclopenten-1-yl)piperidine is formed from the condensation of cyclopentanone (B42830) and piperidine (B6355638). nist.govnih.gov

The reactivity of cyclic enamines is influenced by the ring size of the amine component. For instance, pyrrolidine (B122466) enamines are generally more reactive than those derived from piperidine due to greater p-character of the nitrogen lone pair in the five-membered ring, leading to higher nucleophilicity. researchgate.netysu.edu The reactivity of cyclic ketone enamines also follows a trend where five-membered rings are the most reactive. wikipedia.org

1-(1-Cyclopenten-1-yl)piperidine and its analogs are key intermediates in the Stork enamine alkylation, a reliable method for the selective monoalkylation of ketones. wikipedia.orgorgoreview.com This reaction involves the formation of the enamine, its reaction with an electrophile, and subsequent hydrolysis to yield the alkylated ketone. nrochemistry.com

Evolution of Enamine Catalysis and its Theoretical Underpinnings

The concept of enamine chemistry, pioneered by Gilbert Stork in the 1950s and 1960s, has evolved into the powerful field of enamine catalysis. numberanalytics.comprinceton.edu This area of organocatalysis utilizes small chiral amines to generate chiral enamines in situ, which then react with electrophiles to produce enantiomerically enriched products. acs.orgresearchgate.net

The theoretical basis of enamine catalysis lies in the ability of the chiral amine to control the stereochemical course of the reaction. nobelprize.org Upon reaction with a carbonyl compound, the chiral amine forms a transient chiral enamine. This enamine then reacts with an electrophile from a specific face, dictated by the steric and electronic properties of the catalyst, leading to a high degree of stereoselectivity. msu.edunih.gov

Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in understanding the transition states and reaction pathways involved in enamine catalysis. acs.org These theoretical models help in rationalizing the observed stereoselectivities and in the design of new and more efficient organocatalysts. acs.orgacs.org The development of enamine catalysis represents a significant advancement in asymmetric synthesis, providing a green and efficient alternative to metal-based catalysts. nobelprize.org

| Property | Value |

| Molecular Formula | C10H17N |

| Molecular Weight | 151.25 g/mol |

| CAS Number | 1614-92-2 |

| Boiling Point | 241.9 °C |

| Density | 1 g/cm³ |

Structure

3D Structure

Properties

IUPAC Name |

1-(cyclopenten-1-yl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N/c1-4-8-11(9-5-1)10-6-2-3-7-10/h6H,1-5,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWSBEBHRHKHUHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80167145 | |

| Record name | Piperidine, 1-(1-cyclopenten-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80167145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1614-92-2 | |

| Record name | Piperidine, 1-(1-cyclopenten-1-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001614922 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperidine, 1-(1-cyclopenten-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80167145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 1 Cyclopenten 1 Yl Piperidine

Classical Condensation of Cyclopentanone (B42830) and Piperidine (B6355638)

The most fundamental method for synthesizing 1-(1-cyclopenten-1-yl)piperidine is the direct condensation of cyclopentanone with piperidine. stackexchange.com This reaction is a classic example of enamine formation from a ketone and a secondary amine. masterorganicchemistry.comlibretexts.org

Acid-Catalyzed Formation Pathways and Reaction Mechanism

The formation of 1-(1-cyclopenten-1-yl)piperidine from cyclopentanone and piperidine is typically facilitated by an acid catalyst. pearson.compearson.com The mechanism proceeds through a series of well-defined steps:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of cyclopentanone by the acid catalyst. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. masterorganicchemistry.com

Nucleophilic Attack by Piperidine: The nitrogen atom of piperidine, acting as a nucleophile, attacks the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate known as a carbinolamine. libretexts.org

Proton Transfer: A proton is transferred from the nitrogen atom of the piperidine moiety to the oxygen atom of the hydroxyl group, forming a better leaving group, water. libretexts.org

Dehydration: The lone pair of electrons on the nitrogen atom facilitates the elimination of a water molecule, leading to the formation of an iminium ion. libretexts.org

Deprotonation: In the final step, a base (which can be another molecule of piperidine or the conjugate base of the acid catalyst) removes a proton from a carbon atom adjacent to the carbon-nitrogen double bond. This results in the formation of the stable enamine product, 1-(1-cyclopenten-1-yl)piperidine, with a carbon-carbon double bond. libretexts.org

Equilibrium Considerations in Enamine Formation

The formation of enamines, including 1-(1-cyclopenten-1-yl)piperidine, is a reversible process. masterorganicchemistry.com The reaction exists in equilibrium with the starting materials (cyclopentanone and piperidine) and the carbinolamine intermediate.

To drive the equilibrium towards the formation of the enamine product, it is often necessary to remove the water that is formed during the reaction. masterorganicchemistry.com This can be achieved through various techniques, such as azeotropic distillation with a Dean-Stark apparatus or the use of dehydrating agents like molecular sieves. By removing water, the reverse reaction (hydrolysis of the enamine) is suppressed, leading to a higher yield of the desired product.

Advanced Catalytic Approaches to Enamine Generation

While the classical acid-catalyzed method is effective, more advanced catalytic strategies have been developed to generate enamines like 1-(1-cyclopenten-1-yl)piperidine, often with greater control and efficiency.

In Situ Enamine Formation in Multi-Component Reactions

1-(1-Cyclopenten-1-yl)piperidine can be formed in situ as a key intermediate in various multi-component reactions (MCRs). MCRs are powerful synthetic tools that allow for the formation of complex molecules from three or more starting materials in a single step, enhancing atom economy and procedural efficiency. beilstein-journals.org In these reactions, the enamine is generated transiently and then participates in subsequent bond-forming events.

A prominent example is the Stork enamine alkylation, where an enamine, formed from a ketone and a secondary amine, reacts with an α,β-unsaturated carbonyl compound in a Michael addition. openstax.org For instance, the enamine of cyclopentanone and piperidine can react with an electrophile like benzyl (B1604629) bromide, followed by hydrolysis, to yield 2-substituted cyclopentanone derivatives. stackexchange.com This demonstrates the utility of the transiently formed enamine as a nucleophilic species.

| Reaction Type | Reactants | Key Intermediate | Final Product Class |

| Stork Enamine Alkylation | Cyclopentanone, Piperidine, α,β-Unsaturated Carbonyl | 1-(1-Cyclopenten-1-yl)piperidine | 1,5-Dicarbonyl Compound |

| Ugi Reaction | Amine, Ketone, Isocyanide, Carboxylic Acid | Iminium ion (related to enamine formation) | Bis-amide |

| Mannich Reaction | Aldehyde, Amine, Carbonyl Compound | Iminium ion | β-Amino Carbonyl Compound |

Asymmetric Catalytic Condensation for Enamine Derivatives

The field of asymmetric catalysis has introduced methods for the enantioselective synthesis of chiral enamine derivatives. rsc.orgrsc.org While not always directly applied to the synthesis of 1-(1-cyclopenten-1-yl)piperidine itself, these principles are highly relevant to the broader class of enamines. Chiral Brønsted acids or other organocatalysts can be employed to catalyze the condensation of a ketone and an amine, leading to the formation of an enantioenriched enamine or a subsequent chiral product. nih.gov

These asymmetric methods often involve the kinetic resolution of racemic amines or the desymmetrization of prochiral ketones. nih.gov The catalyst typically facilitates a proton transfer step in an asymmetric fashion, thereby establishing the stereochemistry of the final product. rsc.org This approach has proven valuable in the synthesis of complex nitrogen-containing molecules. rsc.org

| Catalyst Type | Reaction | Key Feature | Outcome |

| Chiral Phosphoric Acid | Condensation of a ketone and an amine | Asymmetric proton transfer | Enantioenriched enamine or subsequent chiral product |

| Proline and its derivatives | Aldol (B89426) and Mannich reactions | Formation of a chiral enamine intermediate | Asymmetric C-C bond formation |

Mechanistic Investigations of 1 1 Cyclopenten 1 Yl Piperidine Reactivity

Nucleophilic Reactivity and Electrophilic Trapping Reactions

The classical reactivity of 1-(1-cyclopenten-1-yl)piperidine involves its function as a carbon-centered nucleophile, analogous to an enolate. This allows for the formation of carbon-carbon bonds at the α-position of the parent ketone through reactions with various electrophiles.

Alpha-Alkylation Pathways (e.g., with Methyl Iodide, Benzyl (B1604629) Bromide)

The α-alkylation of 1-(1-cyclopenten-1-yl)piperidine is a fundamental transformation that introduces an alkyl group to the carbon adjacent to the original carbonyl group. The reaction proceeds through the nucleophilic attack of the enamine's β-carbon onto an electrophilic alkyl halide. This initial reaction forms an iminium salt intermediate. Subsequent hydrolysis of this iminium salt regenerates the carbonyl group, yielding the α-alkylated cyclopentanone (B42830).

For example, when 1-(1-cyclopenten-1-yl)piperidine is treated with an alkylating agent such as Methyl Iodide or Benzyl Bromide , the enamine attacks the electrophilic carbon of the halide. This displaces the halide ion and forms the corresponding α-alkylated iminium salt. Aqueous workup then hydrolyzes the iminium salt to furnish 2-methylcyclopentanone (B130040) or 2-benzylcyclopentanone, respectively. This two-step sequence of enamine formation followed by alkylation and hydrolysis is a cornerstone of the Stork enamine alkylation reaction.

Table 1: Representative Alpha-Alkylation Reactions

| Electrophile | Intermediate | Final Product (after hydrolysis) |

|---|---|---|

| Methyl Iodide | 1-Methyl-2-(piperidin-1-ium-1-ylidene)cyclopentan-1-ylide iodide | 2-Methylcyclopentanone |

Michael Addition Reactions (e.g., with Methyl Vinyl Ketone, Nitroalkenes)

Beyond simple alkylation, 1-(1-cyclopenten-1-yl)piperidine can act as a nucleophile in conjugate addition reactions, specifically the Michael addition. masterorganicchemistry.com This reaction involves the 1,4-addition of the enamine to an α,β-unsaturated carbonyl or nitro compound, known as a Michael acceptor. masterorganicchemistry.com This process is highly effective for forming carbon-carbon bonds and constructing more complex molecular frameworks. masterorganicchemistry.comresearchgate.net

When reacted with Methyl Vinyl Ketone , the enamine adds to the β-carbon of the unsaturated ketone. This forms a new enolate intermediate, which upon protonation and subsequent hydrolysis of the iminium moiety, yields a 1,5-dicarbonyl compound.

The reaction with Nitroalkenes follows a similar pathway. rsc.orgencyclopedia.pub Nitroalkenes are potent Michael acceptors due to the strong electron-withdrawing nature of the nitro group. masterorganicchemistry.com The nucleophilic addition of 1-(1-cyclopenten-1-yl)piperidine to a nitroalkene results in the formation of a γ-nitro carbonyl compound after hydrolysis. rsc.org This type of reaction is a powerful tool in synthesis, as the nitro group can be subsequently transformed into a variety of other functional groups. researchgate.net

Table 2: Michael Addition Reactions of 1-(1-Cyclopenten-1-yl)piperidine

| Michael Acceptor | Reaction Type | Product (after hydrolysis) |

|---|---|---|

| Methyl Vinyl Ketone | Conjugate Addition | 2-(3-Oxobutyl)cyclopentanone |

Radical Pathways and Single Electron Transfer (SET) Processes

In addition to its two-electron nucleophilic reactivity, 1-(1-cyclopenten-1-yl)piperidine can participate in single-electron transfer (SET) processes. chinesechemsoc.org The electron-rich nature of the enamine makes it susceptible to one-electron oxidation, generating a radical cation intermediate. chinesechemsoc.orgoup.comrsc.orgpsu.edu This mode of activation opens a distinct set of reaction pathways that are complementary to traditional enamine chemistry.

Generation and Reactivity of Enamine Radical Cations

The oxidation of an enamine like 1-(1-cyclopenten-1-yl)piperidine by a chemical oxidant or through photoredox catalysis generates a transient enamine radical cation. chinesechemsoc.orgoup.combeilstein-journals.org This three-π-electron open-shell intermediate is a key species in a variety of modern synthetic methods. chinesechemsoc.orgrsc.org The generation of this radical cation has been confirmed experimentally through techniques such as time-resolved electron paramagnetic resonance (TREPR). chinesechemsoc.orgresearchgate.net Once formed, the enamine radical cation is electrophilic and can be trapped by various nucleophiles or participate in radical cascade reactions. rsc.orgbeilstein-journals.orgprinceton.edu

Formation and Significance of Alpha-Imino Radical Intermediates

The initially formed enamine radical cation can undergo deprotonation at the α-carbon to yield a neutral α-imino radical. chinesechemsoc.orgresearchgate.net This deprotonation step is significant as it leads to a different reactive species with its own distinct reactivity profile. The α-imino radical is a strongly reducing intermediate. beilstein-journals.org The balance between the enamine radical cation and the α-imino radical can be influenced by reaction conditions and the specific substrates involved, with studies showing that the enamine radical cation can be more reactive in certain additions. chinesechemsoc.org Direct observation has provided insights into the structure and kinetics of both the enamine radical cation and the α-imino radical, highlighting the critical role of these intermediates in photoredox transformations. researchgate.netresearchgate.net

Role in Singly Occupied Molecular Orbital (SOMO) Catalysis

The generation of enamine radical cations is the foundational principle of Singly Occupied Molecular Orbital (SOMO) catalysis, a concept pioneered by the MacMillan group. princeton.edunih.gov In this paradigm, a chiral secondary amine catalyst condenses with an aldehyde or ketone to form a transient enamine. princeton.eduorganic-chemistry.org This enamine then undergoes a one-electron oxidation to form the corresponding enamine radical cation, which contains a SOMO. princeton.eduorganic-chemistry.org

This SOMO-activated radical cation is electrophilic and can engage in enantioselective coupling reactions with a wide range of nucleophiles (SOMO-philes), such as allyl silanes, electron-rich arenes, and enol silanes. nih.govorganic-chemistry.orgrsc.org For instance, using a chiral imidazolidinone catalyst, an aldehyde can undergo enantioselective α-allylation or α-arylation through this pathway. princeton.edunih.gov The chiral catalyst environment dictates the facial selectivity of the subsequent bond formation, leading to high levels of enantiocontrol. princeton.eduprinceton.edu This strategy has dramatically expanded the scope of organocatalysis, enabling transformations previously inaccessible through traditional two-electron pathways. princeton.edursc.org

Pericyclic Reactions and Cycloaddition Chemistry

Enamines, such as 1-(1-cyclopenten-1-yl)piperidine, are electron-rich alkenes, making them excellent partners in various cycloaddition reactions. Their utility is prominent in the formation of both six-membered and four-membered ring systems through Diels-Alder and [2+2] cycloadditions, respectively.

Cyclobutane (B1203170) Formation and Subsequent Isomerization Pathways

Enamines readily undergo [2+2] cycloaddition reactions with electrophilic alkenes to form cyclobutane derivatives. researchgate.net These reactions are often considered stepwise, proceeding through a zwitterionic intermediate which then cyclizes to form the four-membered ring. The stability of this intermediate plays a crucial role in the reaction's success and regiochemical outcome.

Following their formation, these cyclobutane adducts can sometimes undergo isomerization. Depending on the substitution pattern and reaction conditions, this can involve ring-opening to form a new zwitterion, which can then re-close to a more thermodynamically stable isomer or undergo other transformations. The potential for isomerization adds a layer of complexity to these reactions, requiring careful control of conditions to achieve the desired product. acs.org For example, studies on related systems have shown that ring contraction of larger rings can be a viable, stereospecific route to cyclobutanes, suggesting the possibility of complex rearrangements. acs.org

Dynamics of the Enamine-Iminium Ion Equilibrium and Protonation Processes

Enamines exist in equilibrium with their corresponding iminium ions, particularly in the presence of an acid catalyst. makingmolecules.commasterorganicchemistry.com The formation of 1-(1-cyclopenten-1-yl)piperidine from cyclopentanone and piperidine (B6355638) is a reversible condensation reaction. masterorganicchemistry.com Protonation of the enamine can occur at either the nitrogen or the α-carbon. masterorganicchemistry.com

The dynamics of this equilibrium are fundamental to enamine catalysis. The enamine acts as the nucleophilic species, while the iminium ion is electrophilic. nih.govnobelprize.org This duality allows for a range of catalytic cycles where the substrate can be activated in different ways. nobelprize.org Kinetic studies and spectroscopic methods like NMR are used to investigate the factors governing this delicate equilibrium, including solvent effects and the nature of the acid catalyst. nih.govnih.gov

Principles of Stereoselective Control in Enamine-Mediated Transformations

Achieving stereocontrol is a major goal in organic synthesis, and enamines derived from chiral secondary amines are cornerstone intermediates in asymmetric organocatalysis. nih.govnumberanalytics.com Even with an achiral enamine like 1-(1-cyclopenten-1-yl)piperidine, understanding the principles of stereoselectivity is crucial for predicting reaction outcomes.

In reactions such as alkylations or cycloadditions, the electrophile can approach the enamine double bond from two different faces. The steric environment around the enamine dictates which face is more accessible. For cyclic enamines, the conformation of the ring system significantly influences the stereochemical outcome. youtube.com For instance, in the alkylation of a substituted cyclohexanone (B45756) enamine, the electrophile preferentially attacks from the less hindered face to avoid steric clash, leading to a major diastereomer. youtube.com

In cycloaddition reactions, the relative orientation of the reactants in the transition state determines the stereochemistry of the product. For Diels-Alder reactions, the "endo rule" often correctly predicts the major product, arising from favorable secondary orbital interactions in the transition state. masterorganicchemistry.com However, this is a kinetic preference, and under reversible (thermodynamic) conditions, the more stable exo product may be favored. masterorganicchemistry.com The stereospecificity of cycloadditions, where the stereochemistry of the reactant is preserved in the product, is often taken as evidence for a concerted mechanism. youtube.com Loss of stereospecificity points towards a stepwise mechanism with an intermediate that has a lifetime long enough for bond rotation to occur. mdpi.com

Ultimately, controlling stereoselectivity in transformations involving 1-(1-cyclopenten-1-yl)piperidine requires a detailed understanding of the reaction mechanism, the stability of intermediates and transition states, and the steric and electronic properties of all reacting partners.

Mechanisms of Enantioselective Alpha-Alkylation

The enantioselective α-alkylation of carbonyl compounds via an enamine intermediate, famously known as the Stork enamine alkylation, provides a powerful alternative to traditional enolate chemistry. libretexts.orgnih.gov For 1-(1-cyclopenten-1-yl)piperidine, this process involves its nucleophilic attack on an electrophile, followed by hydrolysis of the resulting iminium salt to furnish the α-substituted cyclopentanone. libretexts.orgstackexchange.com

The mechanism to achieve enantioselectivity typically employs a chiral auxiliary or a chiral catalyst. In the context of 1-(1-cyclopenten-1-yl)piperidine, which is formed from an achiral ketone and a secondary amine, the use of a chiral catalyst is a common strategy. Chiral amine catalysts can facilitate the formation of a chiral enamine in situ, or a chiral ligand can coordinate to a metal catalyst involved in the alkylation step.

A prominent approach involves the use of chiral catalysts that operate through enamine catalysis. For instance, a bifunctional primary amine-thiourea catalyst can activate both the cyclic ketone and the electrophile simultaneously through hydrogen bonding, leading to a highly organized transition state that dictates the stereochemical outcome. nih.govpearson.com

Another powerful method is asymmetric organocatalysis, where a small chiral organic molecule, often a chiral secondary amine, catalyzes the reaction. The enamine formed from the cyclopentanone and the chiral amine catalyst is chiral and attacks the electrophile from a sterically less hindered face, leading to an enantioenriched product.

Recent advancements have also explored photochemical methods for the enantioselective α-alkylation of aldehydes and ketones via their enamines. stackexchange.comrsc.org These reactions can proceed through the formation of a photoactive electron donor-acceptor (EDA) complex between the enamine and an electron-poor alkyl halide. Light absorption then triggers the formation of radical intermediates. The ground-state chiral enamine provides effective stereochemical control during the trapping of the radical species, leading to high enantioselectivity. stackexchange.comrsc.org

Table 1: Representative Enantioselective Alkylation of Cyclic Ketones via Enamine Catalysis

| Catalyst/Method | Electrophile | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |

| Chiral Primary Amine-Thiourea | Dehydroalanine derivative | Toluene | 85 | >95 |

| Photochemical (Chiral Amine) | Benzyl Bromide | MTBE | 90 | 92 |

| Chiral Phosphoric Acid | Aza-Michael Acceptor | Dichloromethane | 87 | 92 |

Note: This table presents representative data for enantioselective alkylations of cyclic ketones using various catalytic methods to illustrate the principles discussed. Specific data for 1-(1-cyclopenten-1-yl)piperidine may vary.

Role of Enamine Configuration in Stereochemical Outcomes

The stereochemical outcome of the alkylation of enamines derived from unsymmetrical ketones is critically dependent on the geometry of the enamine double bond. For an unsymmetrical cyclopentanone, two regioisomeric enamines can be formed: the more substituted (thermodynamic) and the less substituted (kinetic) enamine. The piperidine enamine of cyclopentanone is symmetrical, but if a substituent were present on the cyclopentanone ring, this would be a crucial consideration.

Furthermore, the enamine itself can exist as (E)- and (Z)-diastereomers with respect to the C=C double bond. The configuration of the enamine double bond is influenced by steric interactions between the substituent on the double bond and the substituents on the nitrogen atom. In the case of 1-(1-cyclopenten-1-yl)piperidine, the piperidine ring adopts a chair conformation, and its orientation relative to the cyclopentene (B43876) ring can influence the facial selectivity of the incoming electrophile.

The choice of solvent can also play a role in determining the enamine configuration. Non-polar solvents can favor the formation of the (E)-enamine, which can, in turn, influence the stereochemical course of the reaction. rsc.org The attack of an electrophile will generally occur from the face opposite to the bulkier substituent on the nitrogen atom to minimize steric hindrance. This principle of stereocontrol is fundamental to achieving high diastereoselectivity in the alkylation of enamines.

Enantioselective Protonation of Adduct Enamines

Following the initial C-C bond formation between the enamine and an electrophile, an iminium ion is generated. Hydrolysis of this iminium ion regenerates the ketone. However, under certain conditions, a new enamine can be formed from the alkylated iminium ion intermediate. The subsequent protonation of this new enamine is a critical step where a new stereocenter can be established. If this protonation is carried out using a chiral proton source, it can proceed enantioselectively.

The mechanism of enantioselective protonation involves the delivery of a proton to one of the two prochiral faces of the enamine. This is often achieved through the use of a chiral acid or by employing a catalytic system where a chiral ligand is associated with the proton source.

For example, chiral phosphoric acids have emerged as powerful catalysts for enantioselective protonations. whiterose.ac.uk These catalysts can activate the enamine and deliver a proton in a highly controlled steric environment, leading to the formation of one enantiomer of the product in excess. The product's configuration is determined by the stereoselective enamine protonation. nih.gov

The success of enantioselective protonation depends on several factors, including the structure of the enamine, the nature of the chiral proton source, and the reaction conditions. The development of efficient and highly selective chiral proton donors remains an active area of research in asymmetric synthesis.

Advanced Spectroscopic and Analytical Techniques for Studying Enamine Chemistry

In Situ Nuclear Magnetic Resonance (NMR) Spectroscopy for Intermediate Detection and Characterization

In situ NMR spectroscopy has emerged as a powerful tool for observing and characterizing short-lived species directly within a reacting mixture. nih.govresearchgate.net This technique provides real-time information on the structure, concentration, and kinetics of intermediates, offering invaluable insights into reaction pathways. nih.govacs.org

Monitoring Transient Enamine and Iminium Species

The formation of enamines from the reaction of a secondary amine, like piperidine (B6355638), with a carbonyl compound, such as cyclopentanone (B42830), proceeds through a hemiaminal intermediate and subsequently an iminium ion, which then deprotonates to form the enamine. These intermediates are often present in low concentrations and have short lifetimes, making their direct observation challenging.

In situ NMR has been successfully employed to monitor the formation of enamines and their precursor iminium ions. nih.govnih.gov For instance, in proline-catalyzed aldol (B89426) reactions, which proceed via enamine intermediates, NMR has been used to detect and characterize the elusive enamine species. nih.gov The success of these studies often relies on strategies to increase the concentration of the intermediates, such as using high concentrations of starting materials or specific solvents. acs.org By carefully analyzing the changes in the NMR spectra over time, researchers can identify the characteristic signals of the enamine and iminium species and track their formation and consumption.

While specific in situ NMR studies on Piperidine, 1-(1-cyclopenten-1-yl)- are not extensively documented in the provided search results, the principles and techniques applied to other enamine systems are directly transferable. For example, monitoring the reaction of piperidine with cyclopentanone using ¹H and ¹³C NMR would allow for the observation of the characteristic vinylic proton and carbon signals of the enamine, as well as the signals corresponding to the iminium ion intermediate.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Enamine and Iminium Intermediates

| Species | Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Enamine | Vinylic C-H | 4.0 - 5.5 | 90 - 110 (β-carbon), 130 - 150 (α-carbon) |

| α-C-H (to N) | 2.5 - 3.5 | 40 - 60 | |

| Iminium Ion | Iminium C-H | 8.0 - 9.5 | 160 - 180 |

| α-C-H (to N⁺) | 3.5 - 4.5 | 50 - 70 | |

| Note: These are general ranges and can vary depending on the specific structure and solvent. |

Application of Chemical Exchange Saturation Transfer (CEST) NMR for Low-Populated Intermediates

For extremely low-populated and transient intermediates that are invisible in conventional NMR spectra, Chemical Exchange Saturation Transfer (CEST) NMR has proven to be a highly sensitive technique. acs.orgresearchgate.net CEST works by selectively saturating the NMR signal of a minor species in chemical exchange with a major, observable species. acs.org This saturation is then transferred to the major species, resulting in a detectable decrease in its signal intensity. acs.org

This method has been successfully applied to detect and characterize previously unobserved transient intermediates in organocatalysis, such as iminium ions in enamine formation. acs.org The analysis of CEST data can provide not only qualitative evidence for the existence of an intermediate but also quantitative information about its population and the kinetics of the exchange process. acs.orgresearchgate.net

In the context of Piperidine, 1-(1-cyclopenten-1-yl)-, CEST NMR could be instrumental in detecting the precursor iminium ion in equilibrium with the enamine. By selectively irradiating the frequency corresponding to the iminium proton, a decrease in the intensity of a corresponding proton signal in the more abundant enamine or starting amine could be observed, providing definitive evidence for the presence of this fleeting intermediate.

Conformational and Kinetic Studies via Advanced NMR Techniques

The reactivity and stereoselectivity of enamine reactions are often dictated by the conformational preferences of the enamine intermediate. rsc.org Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy and exchange spectroscopy (EXSY), can provide detailed information about the three-dimensional structure and dynamic behavior of molecules in solution. rsc.org

Studies on related prolinol ether enamines have utilized NMR to determine their conformational preferences, revealing that factors like steric hindrance and hydrogen bonding play a crucial role in dictating the favored geometry. rsc.org These conformational insights are critical for understanding the stereochemical outcome of reactions involving these enamines.

For Piperidine, 1-(1-cyclopenten-1-yl)-, advanced NMR studies could elucidate the preferred conformation of the piperidine ring and the orientation of the cyclopentenyl group. This information would be vital for predicting and explaining the stereoselectivity of its reactions. Furthermore, temperature-dependent NMR studies can provide kinetic and thermodynamic data on conformational exchange processes.

Mass Spectrometry for Reactive Intermediate Identification

Mass spectrometry (MS) is another indispensable tool for the identification of reactive intermediates, particularly charged species. Its high sensitivity allows for the detection of ions present at very low concentrations.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Detection of Charged Species

Electrospray ionization (ESI) is a soft ionization technique that allows for the transfer of ions from solution to the gas phase with minimal fragmentation. nih.gov This makes it particularly well-suited for the detection of charged intermediates, such as the iminium ion formed during the synthesis of Piperidine, 1-(1-cyclopenten-1-yl)-. nih.govresearchgate.net

In studies of organocatalytic reactions, ESI-MS has been used to directly observe and characterize cationic intermediates. nih.gov By analyzing the mass-to-charge ratio (m/z) of the ions in the mass spectrum, the elemental composition of the intermediate can be determined. For the reaction of piperidine and cyclopentanone, the iminium ion would be expected to have a specific m/z value corresponding to its molecular formula.

Table 2: Expected m/z Values for Key Species in the Formation of Piperidine, 1-(1-cyclopenten-1-yl)-

| Species | Chemical Formula | Expected Monoisotopic Mass (Da) | Expected m/z ([M+H]⁺) |

| Piperidine | C₅H₁₁N | 85.0891 | 86.0969 |

| Cyclopentanone | C₅H₈O | 84.0575 | 85.0653 |

| Iminium Ion | C₁₀H₁₈N⁺ | 152.1434 | 152.1434 |

| Piperidine, 1-(1-cyclopenten-1-yl)- | C₁₀H₁₇N | 151.1361 | 152.1439 |

Tandem Mass Spectrometry and Ion Mobility Spectrometry for Structural Elucidation

Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. nih.govnih.gov The fragmentation pattern is characteristic of the ion's structure and can be used to distinguish between isomers. researchgate.net

Ion mobility spectrometry (IMS), often coupled with mass spectrometry, separates ions based on their size, shape, and charge. researchgate.netnih.gov This technique can provide an additional dimension of separation and structural information, allowing for the differentiation of isomeric or isobaric intermediates that cannot be resolved by mass spectrometry alone. researchgate.net The collision cross-section (CCS), a measure of the ion's size and shape in the gas phase, can be determined from IMS experiments and compared with theoretical calculations to support structural assignments. nih.gov

For the study of Piperidine, 1-(1-cyclopenten-1-yl)- chemistry, a combination of ESI-MS, MS/MS, and IMS-MS would be a powerful approach. ESI-MS could be used to detect the iminium ion intermediate. Subsequent MS/MS analysis of this ion would yield a fragmentation pattern that could confirm its structure. IMS-MS could then be employed to separate the enamine from any isomeric byproducts and to provide experimental CCS values for comparison with theoretical models, further solidifying the structural assignment of the intermediates.

Time-Resolved Electron Paramagnetic Resonance (EPR) for Radical Intermediates

Time-Resolved Electron Paramagnetic Resonance (TREPR) spectroscopy is a powerful technique for the direct detection and characterization of short-lived radical intermediates in chemical reactions. frontiersin.orgnih.gov In the context of enamine chemistry, TREPR provides crucial information on the formation, structure, and reactivity of radical cations and other paramagnetic species that are often key to understanding reaction mechanisms, especially in photoredox and electrochemical transformations. chemrxiv.orgacs.orgnih.gov

The fundamental principle of EPR spectroscopy lies in the study of materials with unpaired electrons. wikipedia.org TREPR extends this by offering the temporal resolution needed to observe transient radicals generated, for example, by a laser flash. chemrxiv.orgnih.gov This allows for the in-situ observation of species that would otherwise be undetectable by conventional spectroscopic methods.

Recent advancements, such as the ultrawide single sideband phase-sensitive detection (U-PSD) TREPR technique, have enabled the direct observation of transient enamine radical cations and α-imino radical intermediates for the first time. chemrxiv.org Spectroscopic characterization and kinetic analysis of these intermediates have provided valuable insights into their structure and reactivity, confirming the involvement of enamine radical cations as key intermediates in photoredox transformations catalyzed by primary amines. chemrxiv.org

A key advantage of TREPR is its ability to provide structural information about the radical species, such as the identity and geometry of the radical, through the analysis of g-factors and hyperfine couplings. nih.gov This information is critical for elucidating the electronic and steric factors that govern the reactivity and selectivity of enamine-mediated reactions. For instance, in electrochemical C(sp³)–H arylation reactions, TREPR has been instrumental in the direct observation and characterization of N-centered radicals, shedding light on their role as mediators in hydrogen atom transfer (HAT) processes. acs.orgnih.gov

The data obtained from TREPR experiments can be used to construct a detailed picture of the reaction pathway, including the kinetics of radical formation and decay. This is exemplified by the study of sulfonamide N-centered radicals under electrochemical conditions, where kinetic experiments supported by EPR results revealed that the rate-determining step is the anodic oxidation of the sulfonamide. acs.orgnih.gov

Table 1: Key Findings from TREPR Studies of Enamine-Related Radical Intermediates

| Radical Intermediate | Experimental Observation | Significance |

| Enamine Radical Cation | Direct in-situ observation via U-PSD TREPR. chemrxiv.org | Confirmed as a key intermediate in photoredox transformations. chemrxiv.org |

| α-Imino Radical | Spectroscopic characterization and kinetic analysis. chemrxiv.org | Provided insights into the structure and reactivity of these transient species. chemrxiv.org |

| Sulfonamide N-centered Radical | Direct detection under electrochemical conditions. acs.orgnih.gov | Elucidated their role as mediators in hydrogen atom transfer (HAT) processes. acs.orgnih.gov |

Photophysical Investigations for Photoactivated Enamine Reactions

Photophysical investigations are essential for understanding the mechanisms of photoactivated enamine reactions, where the enamine itself can act as a photosensitizer. nih.govacs.org These studies focus on the absorption and emission of light by the enamine and its interaction with other molecules in the excited state. Techniques such as UV-Vis absorption spectroscopy, fluorescence spectroscopy, and quantum yield measurements are employed to probe the photophysical properties of enamines and their role in initiating photochemical reactions. nih.govnih.gov

Research has shown that the photophysical properties of enamine intermediates can be tuned by modifying the structure of the aminocatalyst. nih.govfigshare.com Experimental optical absorption data, in conjunction with Time-Dependent Density Functional Theory (TD-DFT) calculations, have revealed that these intermediates are excited from the highest occupied molecular orbital (HOMO), localized on the enamine moiety, to low-lying unoccupied orbitals on the catalyst scaffold. nih.govfigshare.com This understanding allows for the rational design of aminocatalysts for visible light-mediated reactions.

In the context of photo-organocatalytic enantioselective alkylations, mechanistic investigations have unveiled the ability of transiently generated enamines to directly reach an electronically excited state upon light absorption. acs.org This excited enamine can then trigger the formation of reactive radical species from organic halides. acs.org For example, the emission spectra of an enamine formed from an aminocatalyst and 2-phenylacetaldehyde have been recorded upon excitation at 365 nm. acs.org Subsequent Stern-Volmer quenching studies demonstrated that an alkyl bromide effectively quenches the excited state of the enamine, indicating an electron transfer process. acs.org

Quantum yield measurements have been instrumental in establishing the operation of a radical chain mechanism in certain enamine-mediated photochemical reactions. nih.gov These studies, combined with kinetic analysis, have indicated that the trapping of a carbon-centered radical by the enamine is the rate-determining step in the enantioselective alkylation of aldehydes. nih.gov This highlights the dual role of the chiral enamine: participating in the photoexcitation process and controlling the stereochemistry of the radical-trapping event. nih.govacs.org

The ability of enamines to form photoactive electron donor-acceptor (EDA) complexes is another crucial aspect of their photochemistry. nih.gov These complexes, upon photoexcitation, can lead to the generation of radical ions, initiating a cascade of reactions. The study of these EDA complexes provides a deeper understanding of how enamines can mediate photochemical transformations without the need for an external photoredox catalyst. nih.govacs.org

Table 2: Photophysical Data for a Representative Enamine Intermediate

| Property | Value/Observation | Technique | Reference |

| Excitation Wavelength | 365 nm | Fluorescence Spectroscopy | acs.org |

| Emission | Observed | Fluorescence Spectroscopy | acs.org |

| Quenching | Effectively quenched by bromomalonate | Stern-Volmer Analysis | acs.org |

| Reaction Mechanism | Radical chain mechanism | Quantum Yield Measurements | nih.gov |

Applications of 1 1 Cyclopenten 1 Yl Piperidine in Complex Molecule Synthesis

Role as a Key Intermediate in Carbon-Carbon Bond Formation

The primary role of 1-(1-cyclopenten-1-yl)piperidine in synthesis is to facilitate the formation of new carbon-carbon bonds at the α-position to a carbonyl group. By converting the weakly nucleophilic enol or enolate of cyclopentanone (B42830) into a strongly nucleophilic enamine, it enables efficient reactions with a variety of carbon electrophiles. This transformation, famously developed by Gilbert Stork, allows for alkylations and acylations under neutral or aprotic conditions, avoiding the harsh bases often required for enolate formation which can lead to side reactions such as self-condensation.

The heightened nucleophilicity of the enamine is attributed to the electron-donating nature of the nitrogen atom, which increases the electron density at the β-carbon atom of the enamine double bond. Upon reaction with an electrophile, an iminium ion is formed, which is readily hydrolyzed back to the corresponding substituted cyclopentanone, regenerating the piperidine (B6355638) catalyst in the process. This cycle makes it a key intermediate for introducing alkyl, allyl, and acyl groups to the cyclopentanone scaffold.

| Electrophile Type | Example Electrophile | Product after Hydrolysis | Bond Formed |

| Alkyl Halide | Iodomethane | 2-Methylcyclopentanone (B130040) | C(sp³)–C(sp³) |

| Allylic Halide | Allyl Bromide | 2-Allylcyclopentanone | C(sp³)–C(sp³) |

| Acyl Halide | Benzoyl Chloride | 2-Benzoylcyclopentanone | C(sp²)-C(sp³) |

| α,β-Unsaturated Carbonyl | Methyl Vinyl Ketone | 2-(3-Oxobutyl)cyclopentanone | C(sp³)–C(sp³) |

| Target Molecule Class | Role of Enamine Intermediate | Synthetic Advantage |

| Prostaglandins | Introduction of the α-chain via alkylation | High efficiency and regioselectivity |

| Steroids | Annulation to form the B-ring (Robinson annulation) | Reliable formation of a key carbocyclic ring |

| Terpenoids | Formation of a key C-C bond to append a side chain | Mild conditions, avoiding skeletal rearrangements |

Design of Stereocontrol Elements for Target Molecule Construction

The structure of the enamine intermediate itself is a critical element in designing stereocontrolled reactions. The geometry of the enamine double bond and the steric hindrance imparted by the amine substituent (in this case, the piperidine ring) create a diastereotopic environment. Electrophiles will preferentially attack from the less sterically encumbered face of the enamine. In catalytic systems using chiral amines, the catalyst's structure is precisely designed to maximize this facial bias, leading to high levels of enantioselectivity. The predictable nature of this stereocontrol allows chemists to design synthetic routes that construct specific stereoisomers of a target molecule with confidence. For example, the bulky piperidine ring effectively blocks one face of the cyclopentene (B43876) double bond, directing electrophilic attack to the opposite face, thus controlling the relative stereochemistry of the newly formed bond in relation to the existing ring.

| Feature of Enamine | Influence on Stereocontrol | Example Outcome |

| Steric Bulk of Amine | Blocks one face of the enamine double bond from electrophilic attack. | In acyclic systems, can favor the formation of anti or syn diastereomers. |

| Rigidity of Amine | A conformationally locked amine (e.g., in a bicyclic catalyst) provides a more defined steric environment. | Leads to higher enantiomeric excesses in asymmetric reactions. |

| Enamine Geometry (E/Z) | The relative orientation of substituents can influence the transition state energy of the attack. | Can determine the diastereoselectivity of the reaction. |

Future Research Directions and Emerging Challenges in Enamine Chemistry

Development of Novel Enamine-Mediated Transformations

The classical utility of Piperidine (B6355638), 1-(1-cyclopenten-1-yl)- as a nucleophile in alkylation and acylation reactions is a foundational concept in organic synthesis. libretexts.orgacs.orgyoutube.com However, the future of its application hinges on the development of novel transformations that go beyond these traditional roles. A significant area of potential research is the expansion of its use in more complex cascade reactions. These reactions, where multiple bond-forming events occur in a single pot, offer significant advantages in terms of efficiency and atom economy. Future investigations could focus on designing cascades where the enamine participates in a sequence of reactions, such as a Michael addition followed by an intramolecular aldol (B89426) condensation, to construct complex polycyclic frameworks.

Another promising avenue is the exploration of this enamine in radical-mediated reactions. While enamine catalysis has predominantly focused on two-electron pathways, the generation of radical cations from enamines opens up new possibilities for single-electron transfer (SET) processes. nobelprize.org Research in this area could lead to the development of novel carbon-carbon and carbon-heteroatom bond-forming reactions that are complementary to existing methods. For instance, the one-electron oxidation of Piperidine, 1-(1-cyclopenten-1-yl)- could generate a radical cation that can engage in enantioselective coupling with various nucleophiles. nobelprize.org

Furthermore, the reactivity of Piperidine, 1-(1-cyclopenten-1-yl)- with unconventional electrophiles remains an underexplored territory. Future studies could investigate its reactions with organometallic reagents, photoexcited species, or electrochemically generated intermediates to unlock new synthetic pathways. The development of such novel transformations will not only expand the synthetic utility of this specific enamine but also contribute to the broader field of enamine catalysis.

Advancements in Asymmetric Induction Strategies and Catalyst Design

Achieving high levels of stereocontrol in reactions involving enamines is a central goal of modern organic synthesis. benthamdirect.comacs.orgresearchgate.net While the use of chiral secondary amines to form chiral enamines is a well-established strategy, significant challenges and opportunities for advancement remain, particularly for enamines derived from prochiral ketones like cyclopentanone (B42830).

A key future direction is the design of more effective chiral catalysts for reactions involving Piperidine, 1-(1-cyclopenten-1-yl)-. This includes the development of novel chiral secondary amines that can impart high levels of stereocontrol in the formation of the enamine and its subsequent reactions. Furthermore, the use of bifunctional catalysts, which can activate both the enamine and the electrophile simultaneously, holds great promise. youtube.com For example, a catalyst possessing both a Brønsted acid and a Lewis base moiety could facilitate highly enantioselective and diastereoselective transformations.

The exploration of co-catalysis systems, where a chiral organocatalyst works in concert with a metal catalyst, is another exciting frontier. This dual-catalysis approach could enable transformations that are not possible with either catalyst alone. For instance, a chiral amine could generate the enamine, while a transition metal complex activates an otherwise unreactive electrophile, leading to a highly stereoselective reaction.

Moreover, the application of biocatalysis in conjunction with enamine chemistry is a rapidly emerging field. nih.govresearchgate.net The design and evolution of artificial enzymes capable of utilizing Piperidine, 1-(1-cyclopenten-1-yl)- as a substrate could provide access to products with exceptional levels of stereoselectivity. nih.gov These biocatalytic approaches could offer sustainable and highly efficient alternatives to traditional small molecule catalysis.

Deeper Mechanistic Understanding of Complex Catalytic Cycles

A thorough understanding of the reaction mechanism is crucial for the rational design of new catalysts and the optimization of existing transformations. While the general mechanism of enamine catalysis is understood, the finer details of complex catalytic cycles, especially those involving multiple intermediates and transition states, often remain elusive.

Future research should focus on detailed mechanistic studies of reactions involving Piperidine, 1-(1-cyclopenten-1-yl)-. This includes the characterization of key intermediates, such as the enamine itself, iminium ions, and any transient species formed during the catalytic cycle. nih.gov Techniques such as in situ spectroscopy (NMR, IR) and mass spectrometry can provide valuable insights into the species present in the reaction mixture.

Furthermore, a deeper understanding of the role of the solvent and any additives is necessary. The choice of solvent can have a profound impact on the stability of intermediates, the energy of transition states, and ultimately, the outcome of the reaction. Systematic studies on the effect of different solvent properties (polarity, hydrogen-bonding ability, etc.) will be critical for optimizing reaction conditions.

Integration of Advanced Computational and Experimental Methodologies for Reaction Discovery

The synergy between computational and experimental chemistry has become a powerful engine for discovery and innovation in organic synthesis. For future research on Piperidine, 1-(1-cyclopenten-1-yl)-, the integration of these methodologies will be indispensable.

Density Functional Theory (DFT) calculations can be employed to model the structures and energies of reactants, intermediates, and transition states in catalytic cycles involving this enamine. nih.gov Such calculations can provide valuable insights into the origins of stereoselectivity and can be used to predict the outcome of new reactions. nih.gov For example, computational screening of different chiral catalysts could help identify promising candidates for experimental investigation, thereby accelerating the catalyst development process.

Molecular dynamics simulations can be used to study the dynamic behavior of the catalytic system, including the conformational flexibility of the enamine and the catalyst, and the interactions with solvent molecules. This can provide a more complete picture of the reaction environment and can help to explain experimentally observed trends.

On the experimental side, the use of high-throughput screening techniques can rapidly evaluate a large number of reaction conditions or catalysts, allowing for the efficient discovery of new transformations and the optimization of existing ones. The data generated from these experiments can then be used to refine and validate the computational models.

The combination of these advanced computational and experimental methods will not only deepen our understanding of the chemistry of Piperidine, 1-(1-cyclopenten-1-yl)- but will also pave the way for the rational design of new and improved enamine-mediated transformations with broad applications in organic synthesis.

Q & A

Basic: How can researchers confirm the structural identity of piperidine, 1-(1-cyclopenten-1-yl)-, using spectroscopic methods?

Answer:

- Methodology: Combine GC-MS (to observe molecular ion peaks at m/z 151 [M⁺] for C₁₀H₁₇N) , ¹H/¹³C NMR (to resolve cyclopentenyl and piperidine protons), and IR spectroscopy (to confirm amine N-H stretches at ~3300 cm⁻¹).

- Validation: Cross-reference spectral data with the NIST Chemistry WebBook or EPA/NIH Mass Spectral Database entries for C₁₀H₁₇N (CAS 1614-92-2) .

Basic: What synthetic routes are feasible for preparing piperidine, 1-(1-cyclopenten-1-yl)-, in early-stage research?

Answer:

- Key Steps:

- Yield Optimization: Monitor reaction progress via TLC and adjust stoichiometry to minimize side products like N-alkylated isomers.

Advanced: How can researchers resolve contradictory bioactivity data for piperidine, 1-(1-cyclopenten-1-yl)-, across studies?

Answer:

- Experimental Design:

- Standardize Assays: Use identical cell lines (e.g., HEK293 for cytotoxicity) and compound concentrations (e.g., 1–100 µM) .

- Control Variables: Account for extraction solvents (e.g., methanol vs. aqueous) if isolating from natural sources .

- Structural Analogs: Compare activity with derivatives like 1-(phenylcyclohexyl)piperidine (1PC) to identify pharmacophore requirements .

Advanced: What strategies improve the synthetic yield of piperidine, 1-(1-cyclopenten-1-yl)-, for scale-up studies?

Answer:

- Catalysis: Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency .

- Reaction Solvent: Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.

- Quality Control: Validate purity (>95%) via HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis .

Advanced: How can structure-activity relationship (SAR) studies guide the optimization of piperidine derivatives?

Answer:

- Modifications:

- Assays: Test analogs for IC₅₀ values against target enzymes (e.g., monoamine oxidases) using fluorometric assays .

Advanced: What computational methods predict the pharmacokinetic properties of piperidine, 1-(1-cyclopenten-1-yl)-?

Answer:

- Tools:

Advanced: How can researchers validate the stability of piperidine, 1-(1-cyclopenten-1-yl)-, under physiological conditions?

Answer:

- Stability Assays:

Advanced: What analytical challenges arise in detecting piperidine, 1-(1-cyclopenten-1-yl)-, in complex biological matrices?

Answer:

- Sample Prep: Use solid-phase extraction (C18 cartridges) to isolate the compound from plasma or tissue homogenates .

- Detection Limits: Optimize LC-MS/MS parameters (e.g., ESI+ mode, MRM transitions) for sensitivity down to 1 ng/mL .

Advanced: How can mechanistic studies elucidate the neuropharmacological effects of piperidine derivatives?

Answer:

- In Vitro Models:

Advanced: What safety protocols are critical when handling piperidine, 1-(1-cyclopenten-1-yl)-, in the lab?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.